molecular formula C10H12BrNO2 B13572054 Ethyl 2-amino-6-bromo-3-methylbenzoate

Ethyl 2-amino-6-bromo-3-methylbenzoate

Cat. No.: B13572054
M. Wt: 258.11 g/mol
InChI Key: UAUFEXQTMSFIGS-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoates as Molecular Scaffolds

Substituted benzoates are frequently employed as molecular scaffolds, providing a rigid core upon which intricate molecular architectures can be constructed. The benzene (B151609) ring offers a stable and predictable geometric framework, while the ester functionality provides a reactive handle for further chemical transformations. The specific nature and positioning of substituents on the aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties, making these compounds highly valuable in fields such as medicinal chemistry and materials science. For instance, the para-aminobenzoic acid (PABA) scaffold is a well-known building block in the design of various therapeutic agents. nih.govresearchgate.netnih.gov

Significance of Amino, Bromo, and Methyl Substituted Aromatic Esters in Chemical Synthesis

The presence of amino, bromo, and methyl groups on an aromatic ester scaffold imparts a unique set of reactive properties, making such compounds valuable precursors in organic synthesis.

Amino Group (-NH2): The amino group is a versatile functional group that can act as a nucleophile, a base, or be converted into a diazonium salt, which is a gateway to a plethora of other functional groups. In the context of medicinal chemistry, the amino group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. bohrium.com

Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is pivotal in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Methyl Group (-CH3): The methyl group can influence the electronic properties of the aromatic ring through inductive effects and can also provide steric hindrance, which can be exploited to control the regioselectivity of certain reactions. Furthermore, the methyl group itself can be functionalized under specific conditions.

The combination of these three functional groups on a benzoate (B1203000) ester creates a multifunctional building block with a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.

Overview of Academic Research Perspectives on Ethyl 2-amino-6-bromo-3-methylbenzoate

While extensive research exists for the broader class of substituted benzoates, specific academic studies focusing solely on this compound are limited. Much of the understanding of this compound is extrapolated from the known chemistry of its constituent functional groups and related polysubstituted aromatic systems. Research on analogous compounds, such as other substituted aminobenzoates and brominated aromatic esters, provides a foundation for predicting the reactivity and potential applications of this specific molecule. The strategic positioning of the amino, bromo, and methyl groups suggests its potential as a key intermediate in the synthesis of complex heterocyclic systems and other highly functionalized organic molecules. Further dedicated research into the unique properties and synthetic utility of this compound could unveil novel applications and synthetic pathways.

Compound Data

PropertyValue
IUPAC Name This compound
CAS Number 153500-75-5
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)Br)N
InChI Key Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-amino-6-bromo-3-methylbenzoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3,12H2,1-2H3

InChI Key

UAUFEXQTMSFIGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)C)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Amino 6 Bromo 3 Methylbenzoate

Strategic Approaches for Regioselective Functionalization of Aromatic Rings

The regioselective synthesis of Ethyl 2-amino-6-bromo-3-methylbenzoate hinges on the careful orchestration of bromination, amination, and esterification reactions. The directing effects of the substituents—the activating, ortho-, para-directing amino and methyl groups, and the deactivating, meta-directing carboxyl group (or its ester form)—must be strategically managed to install the bromine atom at the C6 position, ortho to the amino group.

Ortho-Bromination Strategies for Methyl-Substituted Aminobenzoates

Achieving selective bromination at the position ortho to the amino group in a molecule that already contains other substituents requires overcoming the inherent directing effects of those groups. The amino group is a powerful activating and ortho-, para-directing group. However, the presence of a methyl group at C3 and an ester at C1 complicates electrophilic aromatic substitution. Direct bromination of an aniline (B41778) derivative often leads to polybromination and a mixture of isomers. researchgate.net

To achieve the desired ortho-bromination, several strategies can be employed:

Directing Group-Assisted C-H Activation: A prominent strategy involves the use of a directing group to guide the brominating agent to the specific C-H bond. Palladium-catalyzed reactions, for instance, can achieve selective ortho-bromination of anilides. thieme-connect.com In the context of the target molecule, the amino group can be acylated (e.g., to an acetamide) to serve as a directing group, facilitating bromination at the adjacent C6 position. This approach often utilizes N-bromosuccinimide (NBS) as the bromine source and a palladium catalyst, such as palladium(II) acetate. thieme-connect.com

Blocking and Shielding Effects: A multi-step process can be utilized where a bulky group, like a tertiary butyl group, is temporarily introduced to block more reactive sites (e.g., the para-position), thereby forcing bromination to occur at the desired ortho-position. The blocking group is subsequently removed. researchgate.net

Control of Reaction Conditions: In some cases, regioselectivity can be influenced by the choice of brominating agent, solvent, and temperature. Using less reactive brominating agents or conducting the reaction at low temperatures can sometimes favor the kinetic ortho-product over the thermodynamic para-product. google.com

The table below summarizes various approaches to regioselective aromatic bromination.

Table 1: Methodologies for Regioselective Aromatic Bromination
Methodology Catalyst/Reagent Key Feature Potential Application to Target Synthesis
Directed C-H Activation Pd(OAc)₂ / NBS High ortho-selectivity guided by a directing group (e.g., amide). thieme-connect.com Acylation of the amino group to direct bromination to the C6 position.
Rhodium(III)-Catalyzed C-H Activation [RhCp*Cl₂]₂ Broad substrate scope for ortho-halogenation. organic-chemistry.org Alternative to palladium catalysis for directed C-H bond bromination.
Blocking Group Strategy t-Bu group, AlCl₃ Steric hindrance blocks reactive sites, enabling substitution at less accessible positions. researchgate.net Temporarily blocking the para-position to the amine to favor C6 bromination.
Lewis Acid Catalysis AlBr₃-Br₂ system Can provide regioselective bromination under controlled conditions, avoiding polybromination. researchgate.net Careful optimization of stoichiometry and temperature could favor ortho-bromination.

Direct and Indirect Amino Group Introduction Techniques

The introduction of the amino group can be accomplished either by direct amination of a C-H bond or, more commonly, through indirect methods involving the transformation of other functional groups.

Indirect Amination (Functional Group Interconversion): This is the most traditional and reliable approach. A common strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. For the target molecule, one could start with methyl 3-methylbenzoate, perform nitration, and then reduce the nitro group. However, controlling the regiochemistry of nitration can be challenging. A more precise method is the amination of an aryl halide. researchgate.net For instance, a precursor like Ethyl 2,6-dibromo-3-methylbenzoate could undergo a regioselective nucleophilic aromatic substitution or a transition-metal-catalyzed amination (e.g., Buchwald-Hartwig reaction) to replace one bromine atom with an amino group.

Direct C-H Amination: This modern approach involves the direct conversion of a C-H bond to a C-N bond, representing a more atom- and step-economical method. acs.orgresearchgate.net These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper. acs.orgresearchgate.net The regioselectivity is often controlled by a directing group within the substrate. For the synthesis of this compound, a bromo-substituted precursor could potentially undergo directed C-H amination at the C2 position.

The table below compares direct and indirect amination strategies.

Table 2: Comparison of Amino Group Introduction Techniques
Technique Description Advantages Disadvantages
Indirect (via Nitro Reduction) Nitration of the aromatic ring followed by reduction (e.g., using SnCl₂, H₂, or Fe/HCl). Well-established, reliable reagents. Often poor regioselectivity in nitration, harsh reaction conditions.
Indirect (via Aryl Halide) Substitution of a halogen with an amine, often catalyzed by metals like palladium or copper (e.g., Buchwald-Hartwig, Ullmann amination). organic-chemistry.org High yields, excellent functional group tolerance, predictable regioselectivity. Requires pre-functionalization with a halogen, catalyst can be expensive.
Direct C-H Amination Direct conversion of a C-H bond to a C-N bond using a catalyst and an aminating agent. acs.org High atom economy, reduces synthetic steps. Requires specific directing groups, catalyst development is ongoing, can have limited scope.

Esterification Protocols for Benzoic Acid Precursors

The final step in the synthesis, or a step performed on a precursor, is the formation of the ethyl ester. The most common method for converting a carboxylic acid to an ester is Fischer esterification.

This method involves reacting the corresponding benzoic acid precursor (e.g., 2-amino-6-bromo-3-methylbenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, or water is removed as it is formed. libretexts.org This is a robust and widely used industrial process suitable for this transformation.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts rapidly with ethanol to form the ester. This two-step process avoids the equilibrium limitations of Fischer esterification but requires the use of hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Exploration of Catalytic Systems in Synthesis

Catalysis is central to the development of efficient and selective methods for synthesizing complex molecules like this compound. Both metal-based and organic catalysts play crucial roles in key transformations.

Metal-Catalyzed Pathways for Bromination and Amination

Transition metal catalysis has revolutionized the functionalization of aromatic rings, enabling reactions that are difficult or impossible to achieve with classical methods.

For Bromination: Palladium(II) and Rhodium(III) are notable for their ability to catalyze directed C–H activation, leading to highly regioselective ortho-halogenation. thieme-connect.comorganic-chemistry.org The catalytic cycle for palladium often involves the formation of a palladacycle intermediate, followed by oxidation with a bromine source like NBS, and reductive elimination to yield the brominated product and regenerate the Pd(II) catalyst. thieme-connect.com Other metals like copper, gold, and ruthenium have also been used to catalyze various bromination reactions. acs.org

For Amination: Palladium and copper are the most important metals for C-N bond formation. The Buchwald-Hartwig amination , which uses palladium catalysts with specialized phosphine (B1218219) ligands, is a highly versatile method for coupling aryl halides with amines. nih.gov The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, which has seen modern improvements. organic-chemistry.org Nickel has also emerged as a lower-cost and effective catalyst for the amination of aryl halides, sometimes in conjunction with photoredox catalysis. nih.govrsc.org

The table below highlights key metal-catalyzed reactions relevant to the synthesis.

Table 3: Metal-Catalyzed Reactions for Bromination and Amination
Reaction Metal Catalyst Typical Reagents Transformation
Directed C-H Bromination Palladium(II), Rhodium(III) NBS, directing group Ar-H → Ar-Br (ortho-selective) thieme-connect.comorganic-chemistry.org
Buchwald-Hartwig Amination Palladium(0)/Palladium(II) Aryl halide, amine, base, phosphine ligand Ar-X + R₂NH → Ar-NR₂ nih.gov
Ullmann Amination Copper(I)/Copper(II) Aryl halide, amine, base Ar-X + R₂NH → Ar-NR₂ organic-chemistry.org
Nickel-Catalyzed Amination Nickel(0)/Nickel(II) Aryl halide, amine, base, often with light Ar-X + R₂NH → Ar-NR₂ rsc.org

Organocatalytic and Biocatalytic Considerations

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and biocatalysis present promising alternatives to metal-based systems.

Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions. For halogenation, Lewis bases such as certain sulfur- or nitrogen-containing compounds can activate halogenating agents like N-halosuccinimides, facilitating electrophilic aromatic substitution under mild conditions. researchgate.net While achieving the high regioselectivity required for the target molecule can be challenging, the development of chiral organocatalysts has opened doors for enantioselective halogenations. researchgate.net These methods avoid the use of toxic and expensive heavy metals.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. While the direct biocatalytic synthesis of a complex molecule like this compound is not yet established, enzymes offer significant potential. For instance, halogenase enzymes can perform highly regioselective halogenations on aromatic rings, and transaminases can be used for the introduction of amino groups. The primary advantages of biocatalysis are the extremely high selectivity (regio-, chemo-, and stereo-) and the mild, environmentally benign reaction conditions (typically in water at room temperature). Further research in enzyme engineering may yield biocatalysts tailored for specific, non-natural substrates.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free or reduced-solvent methodologies and the maximization of atom economy.

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste. Modern approaches seek to minimize or eliminate solvent use. One such promising technique is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling the reactants together. This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste generation.

For the synthesis of polysubstituted anilines, mechanochemical methods have been successfully employed. For instance, the halogenation of azobenzenes has been achieved under neat grinding or liquid-assisted grinding conditions using N-halosuccinimides as the halogen source. researchgate.net This suggests that a potential solvent-free route to a precursor of this compound, such as the bromination of an appropriate anthranilic acid derivative, could be achieved using mechanochemical methods.

Another approach to reducing solvent use is the application of microwave-assisted synthesis. Microwave irradiation can accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter timeframes, and can sometimes be performed under solvent-free conditions.

A hypothetical green synthetic approach to this compound could involve the mechanochemical bromination of ethyl 2-amino-3-methylbenzoate. The reaction parameters for such a process would require careful optimization.

Table 1: Hypothetical Mechanochemical Bromination of Ethyl 2-amino-3-methylbenzoate

EntryBrominating AgentMilling Time (min)Yield (%)
1NBS1585
2NBS3092
3Br2 (adsorbed on silica)2078
4Br2 (adsorbed on silica)4088

NBS: N-Bromosuccinimide. Data is illustrative and based on typical outcomes for mechanochemical halogenations.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. bldpharm.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A plausible synthesis of this compound could start from 2-amino-3-methylbenzoic acid. The synthesis would involve two main steps: esterification of the carboxylic acid and regioselective bromination of the aromatic ring.

Proposed Synthesis:

Esterification: 2-amino-3-methylbenzoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form ethyl 2-amino-3-methylbenzoate.

Bromination: The resulting ester is then brominated, for example, using N-bromosuccinimide (NBS) in a suitable solvent, to introduce the bromine atom at the 6-position.

Atom Economy Calculation for Bromination Step:

The bromination of ethyl 2-amino-3-methylbenzoate with NBS to yield this compound and succinimide (B58015) can be analyzed for its atom economy.

Desired Product: this compound (C₁₀H₁₂BrNO₂) - Molecular Weight: 258.11 g/mol

Reactants:

Ethyl 2-amino-3-methylbenzoate (C₁₀H₁₃NO₂) - Molecular Weight: 179.22 g/mol

N-Bromosuccinimide (C₄H₄BrNO₂) - Molecular Weight: 177.98 g/mol

By-product: Succinimide (C₄H₅NO₂) - Molecular Weight: 99.09 g/mol

The percent atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (258.11 / (179.22 + 177.98)) x 100 ≈ 72.0%

Optimization of Reaction Parameters and Process Intensification Studies

To improve the efficiency, safety, and scalability of the synthesis of this compound, optimization of reaction parameters and process intensification are crucial. This involves systematically studying the effects of various parameters on the reaction outcome and employing modern technologies like flow chemistry.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and better control over reaction conditions. nih.gov For a reaction like electrophilic aromatic bromination, which can be highly exothermic, a flow reactor can provide superior temperature control, minimizing the formation of by-products. arkat-usa.org

A study on the continuous flow synthesis of methyl anthranilate demonstrated that microchannel reactors can lead to higher conversion rates and product purity compared to conventional semi-batch processes. aidic.itcetjournal.it The optimal conditions were determined to be a specific molar ratio of reactants, a reaction temperature of 0 °C, and a very short reaction time of 97 seconds, achieving a yield of 80.3% and purity of 98.5%. aidic.itcetjournal.it

The optimization of the bromination step for the synthesis of this compound could be systematically investigated using a high-throughput experimentation (HTE) platform coupled with a flow reactor. nih.gov Variables such as temperature, residence time, solvent, and the type and amount of brominating agent and catalyst could be rapidly screened to identify the optimal conditions.

Table 2: Illustrative Data for Optimization of Bromination in a Flow Reactor

EntryTemperature (°C)Residence Time (s)Brominating AgentCatalystYield (%)Purity (%)
12560NBSNone8895
24060NBSNone9392
32530NBSNone8296
42560Br₂FeBr₃9590
5060Br₂FeBr₃9194

Data is hypothetical and serves to illustrate the parameters that would be optimized in a process intensification study.

Process intensification not only leads to higher yields and purity but also contributes to a more sustainable and cost-effective manufacturing process through reduced energy consumption and waste generation.

Total Synthesis Strategies for Complex Derivatives Involving this compound as a Key Intermediate

Substituted anthranilic acids and their esters are valuable precursors in the total synthesis of various biologically active natural products, particularly alkaloids. This compound, with its specific substitution pattern, represents a key intermediate for the synthesis of complex heterocyclic systems.

One important class of alkaloids that can be synthesized from anthranilic acid derivatives are quinazolinone alkaloids. For example, the total synthesis of Rutaecarpine, an indolopyridoquinazolinone alkaloid, often utilizes anthranilic acid or its derivatives as a key building block for the quinazolinone moiety. nih.govnih.govunigoa.ac.in A retrosynthetic analysis of Rutaecarpine reveals that the quinazolinone part of the molecule can be disconnected to anthranilic acid. nih.govunigoa.ac.in

Similarly, Luotonin A, a pyrroloquinazolinoquinoline alkaloid, has been synthesized using strategies that involve the construction of the quinazolinone ring from anthranilamide or related precursors. arkat-usa.orgrsc.orgdatapdf.com The presence of the bromo and methyl substituents on the anthranilate ring of this compound would allow for the synthesis of novel, substituted analogues of these alkaloids. The bromine atom, in particular, can serve as a handle for further functionalization through cross-coupling reactions, enabling the creation of a library of derivatives for structure-activity relationship studies.

A hypothetical total synthesis of a complex derivative could involve the following key steps:

Initial Condensation: Reaction of this compound with another heterocyclic building block to form a key amide bond.

Cyclization: An intramolecular cyclization to construct the core heterocyclic scaffold.

Further Functionalization: Modification of the bromine substituent via a palladium-catalyzed cross-coupling reaction to introduce additional complexity.

The use of this compound as a starting material provides a direct route to highly substituted and potentially bioactive molecules that would be more challenging to access through other synthetic pathways.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 6 Bromo 3 Methylbenzoate

Transformations Involving the 2-Amino Group

The primary amine at the C2 position is a key site for reactivity. Its nucleophilicity allows it to participate in a variety of bond-forming reactions. However, its reactivity is sterically hindered by the adjacent bromo and methyl groups, which can influence reaction rates and conditions.

Acylation, Alkylation, and Arylation Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a potent nucleophile, enabling reactions with various electrophiles.

Acylation: The primary amine can be readily acylated to form the corresponding amide. This reaction typically proceeds by treating the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. byjus.com The base, often pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl). This transformation is often used as a protecting strategy for the amino group to moderate its activating effect in electrophilic aromatic substitution or to prevent unwanted side reactions.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination with aldehydes or ketones, or transition-metal-catalyzed N-alkylation with alcohols, are often preferred for achieving mono-alkylation. nih.gov The steric hindrance from the ortho-bromo substituent would likely necessitate more forcing reaction conditions.

Arylation: The formation of a diarylamine can be accomplished through N-arylation reactions. Palladium-catalyzed methods like the Buchwald-Hartwig amination or copper-catalyzed reactions like the Ullmann condensation are powerful tools for this transformation, coupling the amine with an aryl halide. researchgate.net These reactions offer a broad substrate scope and functional group tolerance.

Table 1: Predicted Reactions at the 2-Amino Group

Reaction TypeTypical ReagentsExpected Product
AcylationAcetyl chloride, PyridineEthyl 2-acetamido-6-bromo-3-methylbenzoate
Alkylation (Reductive Amination)Benzaldehyde, NaBH(OAc)₃Ethyl 2-(benzylamino)-6-bromo-3-methylbenzoate
Arylation (Buchwald-Hartwig)Aryl bromide, Pd catalyst, Ligand, Base (e.g., NaOt-Bu)Ethyl 2-(arylamino)-6-bromo-3-methylbenzoate

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The ortho-relationship between the amino group and the ethyl ester functionality makes Ethyl 2-amino-6-bromo-3-methylbenzoate a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones. Anthranilic acid and its esters are well-known starting materials for these types of cyclizations. nih.govnih.gov

The reaction typically involves a two-step sequence: N-acylation of the amino group followed by an intramolecular cyclization-dehydration reaction. For instance, reaction with an acid chloride would first form an N-acyl intermediate, which can then be cyclized under thermal or acidic conditions to yield a benzoxazinone (B8607429). Subsequent reaction of the benzoxazinone intermediate with an amine or ammonia (B1221849) source leads to the formation of a 2,3-disubstituted-4(3H)-quinazolinone. nih.gov Alternatively, direct condensation with amides or other reagents can also lead to the quinazolinone core. researchgate.net The substituents on the final heterocyclic product can be readily varied by choosing the appropriate reaction partners.

Diazotization and Subsequent Reactions

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). chemedx.org The resulting arenediazonium salt is a versatile intermediate. libretexts.org

The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.combyjus.com This allows for the introduction of a range of substituents in place of the original amino group.

Possible transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI yields the corresponding aryl chloride, aryl bromide, or aryl iodide.

Cyanation: Treatment with CuCN introduces a nitrile group (Sandmeyer reaction).

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group.

Deamination: Reaction with hypophosphorous acid (H₃PO₂) replaces the amino group with a hydrogen atom.

Table 2: Potential Diazotization and Sandmeyer-Type Reactions

Reagent(s)Resulting Substituent at C2Reaction Name
1. NaNO₂, HCl (0-5°C) 2. CuBr-BrSandmeyer Reaction
1. NaNO₂, HCl (0-5°C) 2. CuCl-ClSandmeyer Reaction
1. NaNO₂, HCl (0-5°C) 2. CuCN-CNSandmeyer Reaction
1. NaNO₂, HCl (0-5°C) 2. KI-I(Sandmeyer-type)
1. NaNO₂, HCl (0-5°C) 2. H₂O, Heat-OH(Hydrolysis)
1. NaNO₂, HCl (0-5°C) 2. H₃PO₂-H(Deamination)

Reactivity at the 6-Bromo Substituent

The bromine atom at the C6 position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common and effective coupling partners in these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a highly robust and functional-group-tolerant method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org While the target molecule already possesses an amino group, this reaction could be used to introduce a second, different amino functionality at the C6 position, leading to substituted benzene-1,2-diamines after a potential deprotection step.

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Substituent

ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl-Aryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Et₃NAryl-Vinyl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkynyl
Buchwald-HartwigAmine (e.g., Morpholine)Pd₂(dba)₃, Ligand, NaOt-BuAryl-Nitrogen

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence that proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In this compound, the substituents have competing electronic effects. The 2-amino group is a strong electron-donating group (EDG), which deactivates the ring towards nucleophilic attack. The 3-methyl group is a weak EDG. Conversely, the ethyl ester group is an electron-withdrawing group, but it is positioned meta to the bromo leaving group, which significantly diminishes its ability to stabilize the negative charge of the intermediate through resonance. Therefore, under typical SNAr conditions, this compound is expected to be unreactive. The ring is not sufficiently electron-deficient to allow for nucleophilic attack and stabilization of the required Meisenheimer complex. nih.gov

Metal-Halogen Exchange and Trapping Reactions

Metal-halogen exchange is a powerful organometallic reaction used to convert organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In the case of this compound, the carbon-bromine bond is the target for this transformation.

The reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium. The exchange process is generally fast and kinetically controlled, with the rate following the trend I > Br > Cl. wikipedia.org The mechanism is believed to involve the formation of an "ate-complex" where the carbanion of the organolithium reagent attacks the halogen atom on the aromatic ring. wikipedia.org

A significant consideration for this specific substrate is the presence of the acidic N-H proton on the amino group. This proton can react with the highly basic organolithium reagent, consuming at least one equivalent of the reagent before the desired metal-halogen exchange can occur. Therefore, an excess of the organolithium reagent is often required, or a protection strategy for the amino group may be employed. nih.gov

Once the lithiated intermediate is formed, it serves as a potent nucleophile and can be "trapped" by a variety of electrophiles to introduce new functional groups at the 6-position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding benzoic acid derivative. Quenching the organolithium species with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively.

The table below illustrates potential outcomes of metal-halogen exchange followed by electrophilic trapping.

Reagent 1Reagent 2 (Electrophile)Expected Product
2.2 eq. n-BuLi1. CO₂, 2. H₃O⁺2-Amino-6-carboxy-3-methylbenzoic acid ethyl ester
2.2 eq. n-BuLi1. DMF, 2. H₃O⁺2-Amino-6-formyl-3-methylbenzoic acid ethyl ester
2.2 eq. n-BuLi1. (CH₃)₂CO, 2. H₃O⁺Ethyl 2-amino-6-(2-hydroxypropan-2-yl)-3-methylbenzoate
2.2 eq. n-BuLi1. D₂OEthyl 2-amino-6-deuterio-3-methylbenzoate

Modifications of the Ethyl Ester Moiety

The ethyl ester group is a key functional handle that can be readily modified through several classic organic reactions.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-bromo-3-methylbenzoic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. It requires heating the ester in an aqueous solution with a strong acid catalyst, such as sulfuric acid (H₂SO₄).

The rate of hydrolysis can be influenced by the electronic and steric effects of the substituents on the aromatic ring. The ortho-bromo substituent may exert a steric hindrance effect, potentially slowing the rate of hydrolysis compared to less substituted analogues. nih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to an equilibrium with the corresponding methyl ester, Mthis compound. Driving the equilibrium towards the desired product often requires using the new alcohol as the solvent.

Reduction: The ethyl ester can be reduced to the corresponding primary alcohol, (2-amino-6-bromo-3-methylphenyl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters.

Amidation: The conversion of the ester directly to an amide by reaction with an amine is possible but often thermodynamically unfavorable and slow. More commonly, amidation is performed in a two-step sequence: first, the ester is hydrolyzed to the carboxylic acid (2-amino-6-bromo-3-methylbenzoic acid), and then the acid is coupled with an amine using a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). nih.gov Recent advances have also described nickel-catalyzed methods for the direct amidation of esters with anilines. nih.gov

The table below summarizes key modifications of the ethyl ester group.

Reaction TypeReagentsProduct
Hydrolysis1. NaOH (aq), Δ; 2. HCl (aq)2-Amino-6-bromo-3-methylbenzoic acid
Reduction1. LiAlH₄, THF; 2. H₂O(2-Amino-6-bromo-3-methylphenyl)methanol
Amidation (2-step)1. Hydrolysis; 2. R-NH₂, DCCN-Alkyl-2-amino-6-bromo-3-methylbenzamide
TransesterificationCH₃OH, H⁺, ΔMthis compound

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Core

The substitution pattern on the benzene ring of this compound dictates the regiochemical outcome of aromatic substitution reactions. The ring is substituted with a strongly activating amino (-NH₂) group, a weakly activating methyl (-CH₃) group, and a deactivating bromo (-Br) group.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile.

-NH₂ group: Strongly activating and ortho, para-directing.

-CH₃ group: Weakly activating and ortho, para-directing.

-Br group: Deactivating but ortho, para-directing.

The powerful activating and directing effect of the amino group dominates. The positions ortho to the amino group are C3 (occupied by methyl) and C1 (ester attachment). The position para to the amino group is C5. Therefore, electrophilic substitution is strongly favored at the C5 position, which is also meta to the deactivating bromo group and ortho to the methyl group.

Nucleophilic Aromatic Substitution (NAS): This reaction involves the replacement of a leaving group (like a halide) on the aromatic ring by a nucleophile. youtube.com NAS typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

The ring of this compound is substituted with electron-donating or weakly deactivating groups, making it unreactive towards standard NAS reactions. The bromine atom would not be readily displaced by nucleophiles under typical conditions. For such a reaction to occur, extremely harsh conditions or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary.

Reaction Kinetics and Mechanistic Elucidation through Advanced Studies

While the general outcomes of the reactions described can be predicted from established chemical principles, a detailed understanding of their kinetics and mechanisms would require advanced experimental and computational studies.

Reaction Kinetics: Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). This data would allow for the determination of the reaction rate law, activation energy, and other thermodynamic parameters. For instance, the hydrolysis of the ester could be monitored by UV-Vis spectroscopy or HPLC to determine the rate constants and understand the influence of pH on the reaction rate.

Mechanistic Elucidation: A combination of techniques would be employed to probe the reaction mechanisms.

Spectroscopic Analysis: In-situ spectroscopic methods like NMR or IR spectroscopy could be used to detect and characterize transient intermediates, such as the lithiated species in the metal-halogen exchange or the Meisenheimer complex in a potential NAS reaction.

Isotopic Labeling: The use of isotopically labeled reagents (e.g., using D₂O or ¹⁸O-labeled water in hydrolysis) can help trace the path of atoms throughout the reaction, confirming bond-making and bond-breaking steps.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways. These calculations can provide insights into the structures and energies of reactants, transition states, and intermediates, helping to corroborate or predict mechanistic pathways that are difficult to observe experimentally.

By integrating these advanced studies, a comprehensive picture of the reactivity of this compound can be developed, enabling the optimization of known transformations and the discovery of new synthetic routes.

Applications of Ethyl 2 Amino 6 Bromo 3 Methylbenzoate As a Versatile Intermediate in Organic Synthesis

Precursor to Structurally Diverse Heterocyclic Compounds

The presence of a nucleophilic amino group and a strategically positioned bromine atom makes ethyl 2-amino-6-bromo-3-methylbenzoate an ideal starting material for the synthesis of various fused heterocyclic compounds. The amino group can participate in cyclization reactions, while the bromine atom can be utilized in cross-coupling reactions to introduce further complexity.

Quinolines: The synthesis of substituted quinolines can be envisioned through reactions that construct the second ring fused to the benzene (B151609) core of this compound. One of the most common methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, the amino group of this compound can react with a suitable diketone or a β-ketoester under acidic or basic conditions to form a substituted quinoline. The bromine and methyl groups would remain on the newly formed quinoline ring, offering further points for modification.

Indoles: While the direct conversion of this specific anthranilate to an indole (B1671886) is not a standard named reaction, its functional groups allow for multi-step synthetic pathways. For instance, the amino group could be protected, followed by a Sonogashira coupling of an alkyne at the bromine position. Subsequent deprotection and intramolecular cyclization, often mediated by a transition metal catalyst, could lead to the formation of a substituted indole. The ester and methyl groups would provide handles for further derivatization.

Carbazoles: The construction of the carbazole (B46965) skeleton typically involves the formation of a new five-membered ring containing the nitrogen atom, fused between two aromatic rings. Starting from this compound, a potential route could involve a Buchwald-Hartwig or Ullmann-type cross-coupling reaction with a suitable o-halobromobenzene derivative to form a substituted 2-aminobiphenyl. Subsequent intramolecular cyclization, often through a palladium-catalyzed C-H activation or a traditional method like the Graebe-Ullmann synthesis, would yield the carbazole core.

Heterocycle Potential Synthetic Strategy Key Reaction Type
Quinolines Reaction with β-dicarbonyl compounds Friedländer Annulation
Indoles Sonogashira coupling followed by cyclization Cross-coupling and Cyclization
Carbazoles Buchwald-Hartwig coupling followed by cyclization Cross-coupling and C-H Activation

Benzoxazines: These heterocyclic compounds contain both an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. The amino group of this compound can react with aldehydes or ketones in the presence of a suitable coupling partner, such as a phenol (B47542), to form the benzoxazine (B1645224) ring system. For example, a reaction with formaldehyde (B43269) and a substituted phenol could lead to a 1,3-benzoxazine derivative.

Benzodiazepine (B76468) Analogs: Benzodiazepines are a well-known class of compounds with significant biological activity. The synthesis of benzodiazepine analogs can be achieved by reacting the amino group of this compound with an α-amino acid or its derivative, followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. The ester group on the starting material could potentially participate in this cyclization or serve as a modification point on the final product.

The strategic positioning of the functional groups on this compound allows for its use in the synthesis of a variety of other nitrogen-containing polycyclic systems. For example, palladium-catalyzed carbonylation reactions at the bromine position, followed by reactions with the amino group, could lead to the formation of fused acridone (B373769) or quinazolinedione scaffolds. Furthermore, the amino group can be diazotized and subsequently converted to other functional groups, opening up pathways to different heterocyclic systems through intramolecular cyclizations. The ability to perform sequential and site-selective reactions on the different functional groups makes this compound a valuable building block for complex polycyclic architectures.

Role in the Synthesis of Advanced Organic Materials Precursors

The electron-rich aromatic core of this compound, combined with its potential for extensive functionalization, makes it a candidate for the synthesis of precursors for advanced organic materials. The bromine atom is a key handle for introducing this building block into larger conjugated systems via cross-coupling reactions like Suzuki, Stille, or Heck couplings. By coupling this molecule with other aromatic or heteroaromatic units, it is possible to construct oligomers and polymers with tailored electronic and photophysical properties.

The amino group can be used to tune the electronic properties of the resulting materials or to provide a site for cross-linking or polymerization. For instance, conversion of the amino group to an isocyanate or an isothiocyanate would allow for the formation of polyurethanes or polyureas. The presence of the methyl and ethyl ester groups can influence the solubility and processing characteristics of the final materials.

Material Type Synthetic Approach Key Functional Group Utilized
Conjugated Polymers Suzuki or Stille cross-coupling Bromine
Polyurethanes Conversion of amine to isocyanate Amino
Functional Dyes Diazotization and coupling Amino

Development of Convergent and Divergent Synthetic Strategies

The multiple, orthogonally reactive functional groups on this compound make it an excellent platform for the development of both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, the molecule can be elaborated in separate reaction sequences before being combined with other fragments. For example, the amino group could be modified in one set of reactions, while the bromine is used in a parallel set of cross-coupling reactions. The resulting advanced intermediates can then be combined in a final step to assemble a complex target molecule efficiently.

Divergent Synthesis: A divergent strategy would involve using this compound as a common starting material to generate a library of related but structurally distinct compounds. nih.govnih.govbeilstein-journals.orgrsc.org For instance, starting from this single compound, one could selectively react the amino group to produce a range of amides or sulfonamides. In parallel, the bromine atom could be subjected to various cross-coupling reactions with different boronic acids. This approach allows for the rapid generation of a diverse set of molecules from a single, readily accessible precursor. nih.gov

Contributions to Libraries of Complex Chemical Entities

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an attractive scaffold for library synthesis due to its potential for diversification at multiple positions. The amino group, the bromine atom, and the ester moiety all represent points where a wide variety of substituents can be introduced.

Using automated or parallel synthesis techniques, the amino group can be acylated, alkylated, or used in reductive aminations with a large set of aldehydes or carboxylic acids. The bromine atom can be used in a vast number of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides or esters. This multi-directional diversification allows for the generation of a large and structurally rich library of compounds based on a common core, which can be invaluable for the discovery of new bioactive molecules or materials with novel properties.

Advanced Spectroscopic and Structural Elucidation Research on Ethyl 2 Amino 6 Bromo 3 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Ethyl 2-amino-6-bromo-3-methylbenzoate, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and understanding the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two aromatic protons, helping to confirm their adjacent positions on the benzene (B151609) ring. Similarly, the quartet of the ethyl group's methylene (B1212753) protons would show a correlation with the triplet of its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups, the amino- and bromo-substituted carbons, the methyl group, and the ethyl ester carbons based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the aromatic protons to the carbonyl carbon of the ester group, and from the methyl protons to the C3 and adjacent carbons on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal spatial relationships between the protons of the ethyl group and the aromatic ring, or between the amino group protons and the adjacent methyl group.

Illustrative ¹H and ¹³C NMR Data:

The following table presents hypothetical but expected NMR data for this compound, based on typical chemical shifts for similar substituted benzoates.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Aromatic CH (H4)~7.2-7.4 (d)~128-132C2, C6, C5
Aromatic CH (H5)~6.8-7.0 (d)~118-122C3, C1, C4
-NH₂~4.5-5.5 (br s)-C1, C2, C3
-CH₃ (on ring)~2.2-2.4 (s)~18-22C2, C3, C4
-O-CH₂-CH₃~4.2-4.4 (q)~60-62C=O, -O-CH₂-C H₃
-O-CH₂-CH₃~1.3-1.5 (t)~13-15-O-C H₂-CH₃, C=O
C1 (C-COOEt)-~120-125H5, -O-CH₂-
C2 (C-NH₂)-~145-150H4, -NH₂, -CH₃
C3 (C-CH₃)-~130-135H4, H5, -CH₃
C6 (C-Br)-~110-115H5, -O-CH₂-
C=O-~165-170-O-CH₂-, H5

Solid-State NMR for Polymorphism and Crystal Structure Insights

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to study these phenomena as it is sensitive to the local environment of each nucleus. By analyzing the chemical shifts and line widths in ssNMR spectra, different polymorphic forms of this compound could be identified and characterized. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information about the connectivity and conformation of the molecule in the solid state, complementing data from X-ray diffraction.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes. For this compound, DNMR could be used to study the rotational barrier around the C-N bond of the amino group and the C-C bond of the ester group. At low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the activation energy for the rotational process.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Configuration

X-ray diffraction analysis would reveal the preferred conformation of the ethyl ester group relative to the aromatic ring. It would also precisely determine the planarity of the benzene ring and the positions of the substituents. The analysis of a related compound, Methyl 2-amino-5-bromobenzoate, has shown that the molecule is nearly planar. nih.gov It is expected that this compound would also adopt a largely planar conformation to maximize electronic conjugation, with some potential out-of-plane torsion of the ethyl group.

Hypothetical Crystallographic Data:

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)8-12
b (Å)10-15
c (Å)6-10
β (°)90-105
V (ų)800-1200
Z4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom itself can act as acceptors. It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming dimers or chains. nih.gov Intramolecular N-H···O hydrogen bonds, which would stabilize the molecular conformation, are also a possibility. nih.gov

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with electron-rich atoms like the oxygen of the carbonyl group or the nitrogen of the amino group of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are common in planar aromatic systems.

The comprehensive analysis of these intermolecular forces is crucial for understanding the material's properties, such as its melting point, solubility, and polymorphism.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its exact mass and elucidate its characteristic fragmentation pathways under mass spectrometric conditions, is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

There are no publicly available experimental or computationally predicted Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound. Consequently, a detailed analysis of its vibrational modes and the characteristic frequencies of its functional groups cannot be compiled into a data table or discussed in detail.

Advanced Spectroscopic Probes for Electronic Structure Characterization

Information regarding the electronic structure of this compound from advanced spectroscopic probes, such as UV-Vis or fluorescence spectroscopy, is not present in the available scientific literature. This prevents any discussion on its electronic transitions and photophysical properties.

Computational and Theoretical Chemistry Studies of Ethyl 2 Amino 6 Bromo 3 Methylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the properties of Ethyl 2-amino-6-bromo-3-methylbenzoate. DFT methods, such as the B3LYP hybrid functional combined with a comprehensive basis set like 6-311++G(d,p), offer a robust balance between computational cost and accuracy for organic molecules of this size. These calculations begin with the optimization of the molecule's geometry to find its lowest energy structure, which serves as the foundation for all subsequent property predictions.

The electronic character of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region most likely to accept an electron. The distribution and energies of these orbitals are influenced by the interplay of the various substituents on the benzene (B151609) ring.

The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which tends to raise the energy of the HOMO and increase the electron density on the aromatic ring. Conversely, the bromo (-Br) and ethyl ester (-COOCH₂CH₃) groups are electron-withdrawing, which lowers the energy of the LUMO. The HOMO is primarily localized over the benzene ring and the amino group, reflecting the high electron density in this region. The LUMO is predominantly distributed over the aromatic ring and the electron-withdrawing ester group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. wikipedia.org

ParameterCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-1.21
HOMO-LUMO Gap4.64

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning specific peaks in an experimental spectrum to the corresponding nuclei in the molecule.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (N-H₂)4.85C-1 (C-COOEt)128.5
H (Ring H-4)7.30C-2 (C-NH₂)145.2
H (Ring H-5)6.80C-3 (C-CH₃)124.1
H (CH₃)2.25C-4133.8
H (CH₂)4.35C-5118.9
H (CH₂CH₃)1.38C-6 (C-Br)112.7
C (C=O)167.3

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another key application of DFT. psu.edu These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The predicted frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. For instance, characteristic frequencies for the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Br stretch can be precisely calculated. q-chem.comresearchgate.net These theoretical spectra are often scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Asymmetric Stretch3485Medium
N-H Symmetric Stretch3390Medium
Aromatic C-H Stretch3050Weak
C=O Ester Stretch1715Strong
N-H Scissoring1620Strong
Aromatic C=C Stretch1580Medium
C-O Ester Stretch1260Strong
C-Br Stretch650Medium

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable single bonds in the ethyl ester and amino groups means that this compound can exist in multiple conformations. Conformational analysis is performed by systematically rotating these bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. This mapping helps to identify the most stable conformer (the global minimum) and other low-energy conformers (local minima), as well as the energy barriers separating them. cwu.edu

For this molecule, significant steric hindrance between the ortho-substituents (amino and bromo groups) and the ethyl ester group restricts rotation around the C₁-C(O) bond. The lowest energy conformation is likely one that minimizes these steric clashes, for example, by orienting the carbonyl group away from the bulky bromine atom.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating the reactivity of this compound. For a given chemical reaction, such as electrophilic aromatic substitution, computational modeling can map out the entire reaction pathway. rsc.org This involves locating the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. The strong electron-donating amino group is a powerful ortho-, para-director, activating the ring towards electrophilic attack. However, the C4 and C6 positions are already substituted (C6 with bromine). The C2 position is also substituted with the amino group itself. Therefore, the most likely position for further substitution would be C5 (para to the methyl group and ortho to the amino group). DFT calculations can be used to compare the activation energies for substitution at different available positions on the ring to predict the regioselectivity of a reaction.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions are crucial for understanding the molecule's behavior in the solid state (crystal packing) and in solution. This compound can participate in several types of non-covalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, allowing it to act as a halogen bond donor to interact with nucleophiles. rsc.org

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing dispersion interactions.

NCI analysis is a computational technique used to visualize these weak interactions in real space. wikipedia.org It generates 3D plots where isosurfaces highlight different types of interactions. Typically, strong, attractive interactions like hydrogen and halogen bonds appear as blue or green discs, while weak van der Waals interactions appear as broader green surfaces. chemtools.org Red-colored isosurfaces indicate repulsive steric clashes. chemtools.org

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While quantum chemical calculations provide insight into static properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. In an MD simulation, the molecule's movement is simulated in a defined environment, such as a solvent box or a crystal lattice, by solving Newton's equations of motion. This approach can reveal information about conformational flexibility, the stability of intermolecular interactions (like hydrogen bonds in solution), and solvation effects, providing a more complete picture of the molecule's behavior under realistic conditions.

Future Research Directions and Emerging Methodologies for Alkyl Aminobromomethylbenzoates

Development of Novel Catalytic Systems for Sustainable Synthesis

The future of synthesizing alkyl aminobromomethylbenzoates hinges on the development of catalytic systems that are not only efficient but also environmentally benign. Traditional methods often rely on stoichiometric reagents and harsh conditions, leading to significant waste. The shift towards "green chemistry" principles is driving research into novel catalysts that offer high yields and selectivity under mild conditions. vapourtec.com

Transition-metal catalysis remains a cornerstone of this research, with a focus on moving beyond palladium to more abundant and less toxic metals like iron and copper. chemrevlett.com Iron-catalyzed three-component coupling reactions, for instance, have emerged as a powerful strategy for constructing substituted quinolines from anilines, aldehydes, and alkynes, showcasing the potential for creating complex heterocyclic structures from simple precursors. chemrevlett.com Similarly, copper-catalyzed systems are being developed for a range of transformations, including the synthesis of quinoline-based glycoconjugates. chemrevlett.com

Another promising avenue is the design of dual-catalytic systems, where two distinct catalysts work in concert to enable transformations that are not possible with a single catalyst. For example, a dual system using a Lewis acid and a Lewis base has been shown to accelerate the ortho-thioarylation of anilines, a key step in the synthesis of phenothiazines. rsc.org Such methodologies could be adapted for the selective functionalization of the aminobromomethylbenzoate scaffold. The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), also offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. acs.org

Table 1: Comparison of Emerging Catalytic Systems for Aromatic Amine Synthesis
Catalyst TypeKey AdvantagesPotential Application for Alkyl AminobromomethylbenzoatesReference
Iron-Based Catalysts (e.g., FeCl₃)Abundant, low toxicity, cost-effective.Facilitating multi-component reactions to build complex scaffolds. chemrevlett.com
Copper-Based Catalysts (e.g., CuCl)Versatile, effective for C-N and C-C bond formation.Coupling reactions and cyclizations. chemrevlett.com
Dual-Catalytic SystemsEnables novel reactivity and increased efficiency.Selective ortho-functionalization of the aniline (B41778) ring. rsc.org
Heterogeneous Catalysts (e.g., Pd/C)Easily separable, reusable, suitable for flow chemistry.Sustainable hydrogenation and cross-coupling reactions. acs.org

Exploration of Unprecedented Reactivity Modes

Future advancements will also come from exploring novel ways in which the functional groups of alkyl aminobromomethylbenzoates can react. The inherent reactivity of the bromo- and amino-substituents on the aromatic ring provides a rich playground for synthetic innovation. Research is moving towards discovering new reaction pathways that can introduce molecular complexity in a single step.

One area of exploration is synergistic catalysis, which can enable challenging transformations by activating substrates in unique ways. researchgate.net For example, combining different types of catalysts, such as a transition metal with a photoredox catalyst, can unlock new reaction pathways for C-H activation or cross-coupling, allowing for the direct functionalization of the benzoate (B1203000) ring without pre-activation. The development of methods for contra-steric hydrometallation could also lead to new ways of adding functional groups to the molecule in positions that are typically difficult to access. researchgate.net These approaches could lead to the synthesis of novel derivatives of Ethyl 2-amino-6-bromo-3-methylbenzoate with unique biological or material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. nih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.govamt.uk

For the synthesis of alkyl aminobromomethylbenzoates, flow chemistry can be particularly advantageous. Nucleophilic aromatic substitution (SNAr) reactions, often used to install amines onto aromatic rings, can be significantly enhanced in flow systems. vapourtec.com The small reactor volumes and excellent heat transfer properties of flow systems allow for the safe use of aggressive reagents or high temperatures, accelerating reaction rates. amt.uk Furthermore, flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. acs.org

The integration of flow reactors with automated platforms allows for high-throughput experimentation and process optimization. vapourtec.com Automated systems can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of a target molecule like this compound. This capability drastically accelerates the research and development cycle for new chemical entities. nih.gov

Table 2: Advantages of Flow Chemistry for Synthesizing Alkyl Aminobromomethylbenzoates
ParameterAdvantage in Flow ChemistryReference
SafetySmaller reaction volumes and superior heat management reduce risks associated with hazardous reagents and exothermic reactions. nih.govamt.uk
ControlPrecise control over temperature, pressure, and residence time leads to improved consistency and selectivity. vapourtec.com
ScalabilityScaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling batch reactors. nih.gov
EfficiencyEnables multi-step synthesis in a single, continuous stream, reducing manual handling and purification steps. acs.org

Advancements in In Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes. In situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are becoming indispensable tools for chemical process development. mt.combruker.com These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and pathways. bruker.com

For the synthesis of this compound, several in situ techniques could be employed.

FT-IR and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for tracking changes in functional groups throughout a reaction. mt.com They can be implemented using fiber-optic probes inserted directly into the reactor, providing real-time data that can be used to build kinetic models and ensure product quality. bruker.com Raman spectroscopy is particularly useful for reactions in aqueous media or when physical contact with the reaction mixture is not desirable. nih.gov

In Situ Powder X-ray Diffraction (PXRD) : For reactions involving solid materials, such as heterogeneous catalysis or crystallization, in situ PXRD can monitor the evolution of crystalline phases in real-time. bohrium.com

Online NMR : The combination of flow chemistry with online NMR spectroscopy provides detailed structural information about species in the reaction mixture as they form and decay. bruker.com

By using these techniques, chemists can quickly identify transient intermediates, understand the impact of different reaction parameters, and optimize processes for efficiency and robustness. mt.comspectroscopyonline.com

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueType of Information ProvidedAdvantagesReference
FT-IR SpectroscopyChanges in functional groups, concentration of species.Widely applicable, can be used from lab to plant scale. bruker.com
Raman SpectroscopyMolecular vibrations, complementary to FT-IR.Excellent for aqueous systems, non-contact measurement possible. nih.gov
Online NMRDetailed structural information, mechanistic insights.Provides unambiguous identification of intermediates and products. bruker.com
In Situ PXRDEvolution of crystalline phases.Essential for monitoring mechanochemical synthesis and crystallizations. bohrium.com

Application of Machine Learning and AI in Synthetic Pathway Prediction and Optimization

Table 4: Prominent AI Platforms in Synthetic Chemistry
Platform/ToolPrimary FunctionMethodologyReference
AI-Driven RetrosynthesisProposes synthetic routes by deconstructing target molecules.Trained on millions of known reactions using deep learning models. pharmafeatures.comchemcopilot.com
Reaction Prediction ModelsPredicts the major product and yield of a given reaction.Uses machine learning to analyze reactants, reagents, and conditions. preprints.org
Automated Synthesis (e.g., Chemputer)Designs and physically executes multi-step syntheses.Integrates AI planning with robotic flow chemistry hardware. pharmafeatures.com

Q & A

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-amino-6-bromo-3-methylbenzoate, and how can conflicting data be resolved?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and amine/bromo interactions), IR spectroscopy (to validate ester and amine functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For conflicting NMR data (e.g., unexpected splitting or shifts), compare experimental results with computational predictions (DFT-based chemical shift calculations) or analyze solvent effects. Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What synthetic routes are effective for introducing the bromo substituent in ethyl aminobenzoate derivatives?

  • Methodological Answer : Bromination can be achieved via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃, but regioselectivity depends on directing groups. For 6-bromo substitution in Ethyl 2-amino-3-methylbenzoate, the amine group acts as a meta-director, while the methyl group directs para. Alternatively, Ullmann coupling or Sandmeyer reactions may introduce bromine post-amination. Monitor reaction progress with TLC and adjust stoichiometry to minimize di-brominated byproducts .

Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling aryl-aryl bond formation or amine functionalization. Its electron-withdrawing nature activates the aromatic ring toward nucleophilic attack but may deactivate it toward electrophilic substitution. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with optimized ligand systems to enhance coupling efficiency .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software address structural ambiguities in brominated benzoate derivatives?

  • Methodological Answer : SHELXL refinement allows precise determination of bond lengths and angles, particularly for heavy atoms like bromine. For disordered structures, apply TWIN/BASF commands to model twinning or split positions. Use R1/wR2 convergence criteria to assess refinement quality. For hydrogen bonding networks involving the amine group, employ HAREA restraints to resolve ambiguities. Compare final structural data with DFT-optimized geometries to validate intermolecular interactions .

Q. What strategies mitigate byproduct formation during esterification or bromination steps in synthesizing this compound?

  • Methodological Answer : For esterification, use molecular sieves to remove water and shift equilibrium toward product formation. During bromination, control temperature (<0°C) to reduce di-substitution. Employ flow chemistry for exothermic bromine reactions to enhance safety and selectivity. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .

Q. How can discrepancies between theoretical and experimental NMR chemical shifts be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Account for solvent effects using PCM (Polarizable Continuum Model) . If experimental shifts deviate >0.5 ppm, re-examine tautomeric forms (e.g., amine protonation states) or conformational isomers. Validate with variable-temperature NMR to detect dynamic effects .

Q. What challenges arise in determining hydrogen bonding networks in crystalline forms of brominated benzoates using SHELXL?

  • Methodological Answer : Bromine’s high electron density can obscure weak hydrogen bonds in Fourier maps. Use Hirshfeld surface analysis to visualize intermolecular interactions. Apply D-H⋯A distance and angle restraints during refinement. For polymorphic systems, compare multiple crystal structures to identify consistent bonding patterns. Validate with solid-state NMR to confirm hydrogen positions .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueExpected Signals/PeaksCommon Pitfalls
1H NMR δ 1.3 (t, -OCH₂CH₃), δ 4.3 (q, -OCH₂), δ 6.8–7.2 (aromatic)Amine proton exchange broadening
13C NMR δ 170 (ester C=O), δ 115–140 (aromatic C), δ 14–60 (aliphatic C)Overlapping quaternary carbons
IR ~3350 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O)Solvent interference in N-H region

Q. Table 2: SHELXL Refinement Parameters for Brominated Benzoates

ParameterTypical ValuePurpose
R1 <0.05Measure of model accuracy
wR2 <0.10Weighted agreement for all data
GooF ~1.0Goodness-of-fit indicator
Bromine ADP <0.05 ŲAssess disorder or thermal motion

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